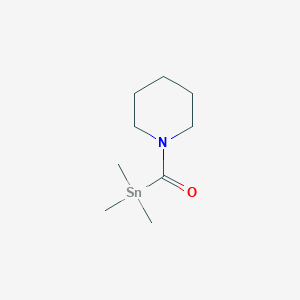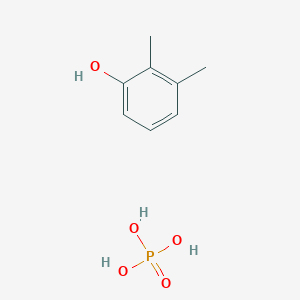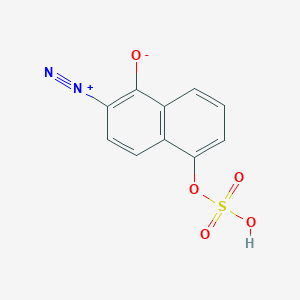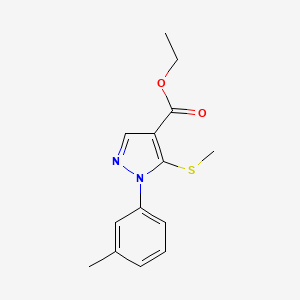
(Piperidin-1-yl)(trimethylstannyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Piperidin-1-yl)(trimethylstannyl)methanone is an organotin compound that features a piperidine ring and a trimethylstannyl group attached to a methanone moiety. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Piperidin-1-yl)(trimethylstannyl)methanone typically involves the reaction of piperidine with trimethyltin chloride in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous tetrahydrofuran (THF)
Temperature: Room temperature to reflux
Base: Triethylamine or sodium hydride
The reaction proceeds via nucleophilic substitution, where the nitrogen atom of piperidine attacks the trimethyltin chloride, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields.
化学反応の分析
Types of Reactions
(Piperidin-1-yl)(trimethylstannyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrides.
Substitution: The trimethylstannyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products
Oxidation: Formation of organotin oxides.
Reduction: Formation of organotin hydrides.
Substitution: Formation of various organotin derivatives.
科学的研究の応用
Chemistry
Biology
The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Its ability to interact with biological macromolecules makes it a subject of interest in medicinal chemistry.
Medicine
Research is ongoing to explore the potential therapeutic applications of (Piperidin-1-yl)(trimethylstannyl)methanone, particularly in the development of new drugs and diagnostic agents.
Industry
In the industrial sector, the compound is used in the production of polymers, coatings, and as a catalyst in various chemical processes.
作用機序
The mechanism of action of (Piperidin-1-yl)(trimethylstannyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The trimethylstannyl group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. The piperidine ring enhances the compound’s ability to penetrate biological membranes, facilitating its interaction with intracellular targets.
類似化合物との比較
Similar Compounds
Trimethyltin chloride: A simpler organotin compound used in similar applications.
Piperidinylmethanone derivatives: Compounds with similar structures but different substituents on the piperidine ring.
Uniqueness
(Piperidin-1-yl)(trimethylstannyl)methanone is unique due to the combination of the piperidine ring and the trimethylstannyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
特性
CAS番号 |
116858-80-1 |
|---|---|
分子式 |
C9H19NOSn |
分子量 |
275.96 g/mol |
IUPAC名 |
piperidin-1-yl(trimethylstannyl)methanone |
InChI |
InChI=1S/C6H10NO.3CH3.Sn/c8-6-7-4-2-1-3-5-7;;;;/h1-5H2;3*1H3; |
InChIキー |
RPMHWRYEJWFGMZ-UHFFFAOYSA-N |
正規SMILES |
C[Sn](C)(C)C(=O)N1CCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzoic acid, 2-hydroxy-5-[(methylphenylamino)sulfonyl]-](/img/structure/B14299052.png)



![{4-[(4-Isocyanatophenyl)methyl]phenyl}carbamic acid](/img/structure/B14299073.png)
![7,14-Dimethylbenzo[m]tetraphen-3-ol](/img/structure/B14299076.png)
![2-[(Hexylcarbamoyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14299079.png)

![(E)-2,2-diethoxyethyl-[2,2-diethoxyethyl(oxido)azaniumylidene]-oxidoazanium](/img/structure/B14299086.png)
![2-[Bis(2-chloroethyl)amino]ethyl 1H-indole-3-carboxylate](/img/structure/B14299093.png)

![({1-[(Butan-2-yl)oxy]-3-chloropropan-2-yl}oxy)(trimethyl)silane](/img/structure/B14299105.png)

